molecular formula C14H20O B14801864 2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one

2,2-Dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one

Cat. No.: B14801864
M. Wt: 204.31 g/mol
InChI Key: WIJOXYWRGOPMTI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H20O Lilial . It is also referred to as 3-(4-tert-butylphenyl)-2-methylpropanal . Lilial is a synthetic fragrance compound widely used in the cosmetic and personal care industry due to its pleasant floral scent, reminiscent of lilies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lilial can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form tert-butylbenzene . This is followed by a Friedel-Crafts acylation reaction with propionaldehyde to yield Lilial .

Industrial Production Methods

In industrial settings, the production of Lilial often involves the oxidation of alkenes to form the aldehyde group. This can be achieved through the ozonization of alkenes or the hydration of alkynes . The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lilial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lilial has several applications in scientific research:

Mechanism of Action

Lilial exerts its effects primarily through its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lilial

Lilial is unique due to its tert-butyl group attached to the aromatic ring, which imparts a distinct floral scent that is highly valued in the fragrance industry. Its stability and pleasant odor make it a preferred choice for many cosmetic and personal care products .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,2-dimethyl-1-(2,4,6-trimethylphenyl)propan-1-one

InChI

InChI=1S/C14H20O/c1-9-7-10(2)12(11(3)8-9)13(15)14(4,5)6/h7-8H,1-6H3

InChI Key

WIJOXYWRGOPMTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C(C)(C)C)C

Origin of Product

United States

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